molecular formula C9H14Cl2N2 B1404874 [1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1228878-59-8

[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride

Cat. No. B1404874
CAS RN: 1228878-59-8
M. Wt: 221.12 g/mol
InChI Key: VHJSWZNOYORTSB-UHFFFAOYSA-N
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Description

“[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C9H12N2·2HCl . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2.2ClH/c10-7-9(4-5-9)8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine group, which is further connected to a pyridin-4-yl group.


Physical And Chemical Properties Analysis

“[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride” is a solid at room temperature . Its molecular weight is 184.67 .

Scientific Research Applications

Synthesis and Characterization

  • This compound has been utilized in the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which are screened for anticonvulsant activity. The chemical structures of these synthesized compounds are confirmed using techniques like FT-IR, 1H-NMR spectroscopy, and elemental analysis. These compounds show potential as anticonvulsant agents with significant seizure protection in various models (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes containing derivatives of this compound demonstrate unprecedented photocytotoxicity in red light and are able to induce apoptosis in various cell lines by generating reactive oxygen species. This property makes them suitable for applications in cellular imaging and cancer treatment (Basu et al., 2014).

Structural Studies

  • The title compound has been synthesized from dehydro-abietylamine, and its structural properties, such as the cyclohexane rings' conformations and the dihedral angle between benzene and pyridine rings, have been studied using X-ray crystallography (Wu et al., 2009).

Catalytic Applications

  • Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and used in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Antiosteoclast Activity

  • A family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized using this compound, have shown moderate to high antiosteoclast and osteoblast activity, indicating their potential use in bone-related diseases (Reddy et al., 2012).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(1-pyridin-4-ylcyclopropyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-7-9(3-4-9)8-1-5-11-6-2-8;;/h1-2,5-6H,3-4,7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJSWZNOYORTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride

CAS RN

1228878-59-8
Record name [1-(pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
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[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
Reactant of Route 6
[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride

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